molecular formula C12H15F3N2O B13533923 1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine

1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine

Katalognummer: B13533923
Molekulargewicht: 260.26 g/mol
InChI-Schlüssel: UAMUDWKJNANNEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the piperazine class. This compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine typically involves the alkylation of piperazine with a suitable phenyl derivative. One common synthetic route starts with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is then alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. It has been shown to bind to various receptors, including serotonin receptors, where it acts as an agonist or antagonist depending on the receptor subtype . This interaction can modulate neurotransmitter release and influence various physiological processes.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxy-3-(trifluoromethyl)phenyl)piperazine can be compared with other similar compounds, such as:

The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique and can enhance its potency and selectivity for certain applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its potential and uncover new applications.

Eigenschaften

Molekularformel

C12H15F3N2O

Molekulargewicht

260.26 g/mol

IUPAC-Name

1-[2-methoxy-3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C12H15F3N2O/c1-18-11-9(12(13,14)15)3-2-4-10(11)17-7-5-16-6-8-17/h2-4,16H,5-8H2,1H3

InChI-Schlüssel

UAMUDWKJNANNEX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC=C1N2CCNCC2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.